3-Chloro-2,4-dimethylphenylboronic acid
Overview
Description
3-Chloro-2,4-dimethylphenylboronic acid is an organoboron compound with the molecular formula C8H10BClO2 and a molecular weight of 184.43 g/mol . It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with chlorine and two methyl groups. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2,4-dimethylphenylboronic acid can be synthesized through various methods. One common approach involves the reaction of 3-chloro-2,4-dimethylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent decomposition of the organometallic intermediates.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,4-dimethylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.
Phenols: Resulting from the oxidation of the boronic acid group.
Scientific Research Applications
3-Chloro-2,4-dimethylphenylboronic acid is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Some of its applications include:
Synthesis of Pharmaceuticals: Used as a building block in the synthesis of various pharmaceutical compounds.
Material Science: Employed in the preparation of advanced materials, such as polymers and nanomaterials.
Biological Studies: Utilized in the development of boron-containing compounds for biological applications, including enzyme inhibitors and diagnostic agents.
Mechanism of Action
The primary mechanism of action of 3-chloro-2,4-dimethylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired biaryl product . The boronic acid group acts as a nucleophile, transferring the aryl group to the palladium catalyst, which then couples with the halide substrate .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenylboronic Acid: Similar structure but with an additional chlorine atom.
2,4-Dimethoxyphenylboronic Acid: Similar structure with methoxy groups instead of methyl groups.
Uniqueness
3-Chloro-2,4-dimethylphenylboronic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The presence of both chlorine and methyl groups can affect the electronic properties of the compound, making it a valuable reagent in various synthetic applications .
Properties
IUPAC Name |
(3-chloro-2,4-dimethylphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO2/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4,11-12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWIRIWFGDHDJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C)Cl)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201250282 | |
Record name | Boronic acid, B-(3-chloro-2,4-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201250282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121515-11-3 | |
Record name | Boronic acid, B-(3-chloro-2,4-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(3-chloro-2,4-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201250282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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